

NMR Spectroscopic Analysis of Unguisin A: Application Notes and Protocols

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Compound of Interest

Compound Name: Unguisin A

Cat. No.: B3026388

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Introduction

Unguisin A is a cyclic heptapeptide of fungal origin, belonging to a class of natural products characterized by the presence of non-proteinogenic amino acids, such as γ -aminobutyric acid (GABA).[1][2] These compounds have garnered interest in the scientific community due to their diverse biological activities. Structurally, unguisins are composed of a seven-residue peptide backbone, often including a mix of D- and L-amino acids, which contributes to their conformational diversity and biological function.[3][4] **Unguisin A**, in particular, has been identified as a high-affinity anion receptor, with a notable preference for phosphate and pyrophosphate ions.[3] This property suggests potential applications in the development of novel sensors or therapeutic agents. The elucidation of its structure and the detailed analysis of its conformational dynamics are crucial for understanding its mechanism of action and for guiding synthetic modification efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural and conformational analysis of cyclic peptides like **Unguisin A**. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of **Unguisin A**.

Data Presentation

The structural elucidation of **Unguisin A** relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the representative ^1H

and ^{13}C NMR chemical shift data for **Unguisin A**, based on published data for structurally similar compounds, Unguisin B and J, and acquired in DMSO- d_6 .

Table 1: ^1H NMR Data for **Unguisin A** (DMSO- d_6 , 600 MHz)

Residue	Position	δ (ppm)	Multiplicity	J (Hz)
D-Ala	NH	8.15	d	7.5
α -H	4.30	m		
β -H ₃	1.25	d	7.0	
L-Phe	NH	8.60	d	8.0
α -H	4.50	m		
β -H ₂	3.10, 2.95	m		
Ph-H	7.20-7.35	m		
L-Pro	α -H	4.20	t	7.5
β -H ₂	2.20, 1.85	m		
γ -H ₂	1.90	m		
δ -H ₂	3.55, 3.45	m		
L-Trp	NH	8.30	d	7.8
Indole-NH	10.85	s		
α -H	4.65	m		
β -H ₂	3.25, 3.15	m		
Indole-H2	7.25	s		
Indole-H4	7.55	d	8.0	
Indole-H5	7.05	t	7.5	
Indole-H6	7.15	t	7.5	
Indole-H7	7.65	d	8.0	
GABA	NH	7.90	t	5.5
α -H ₂	2.15	m		
β -H ₂	1.65	m		

γ -H ₂	3.00	m		
D-Ala	NH	8.05	d	7.2
α -H	4.25	m		
β -H ₃	1.20	d	7.0	
L-Ala	NH	7.95	d	7.5
α -H	4.15	m		
β -H ₃	1.30	d	7.1	

Table 2: ¹³C NMR Data for **Unguisin A** (DMSO-d₆, 150 MHz)

Residue	Position	δ (ppm)
D-Ala	C=O	172.5
C α	49.5	
C β	18.0	
L-Phe	C=O	171.8
C α	55.0	
C β	37.5	
C γ (Ph C1)	137.5	
C δ (Ph C2,6)	129.0	
C ϵ (Ph C3,5)	128.5	
C ζ (Ph C4)	126.8	
L-Pro	C=O	172.0
C α	60.5	
C β	29.0	
C γ	25.0	
C δ	47.0	
L-Trp	C=O	172.2
C α	54.5	
C β	27.5	
C γ (Indole C3)	110.0	
C δ 1 (Indole C2)	124.0	
C δ 2 (Indole C4)	118.5	
C ϵ 2 (Indole C7a)	136.5	
C ϵ 3 (Indole C3a)	127.5	

Cζ2 (Indole C5)	119.5	
Cζ3 (Indole C7)	111.5	
Cη2 (Indole C6)	121.5	
GABA	C=O	173.0
Cα	35.0	
Cβ	25.5	
Cγ	31.0	
D-Ala	C=O	172.8
Cα	49.0	
Cβ	17.5	
L-Ala	C=O	172.6
Cα	50.0	
Cβ	18.2	

Experimental Protocols

The following protocols provide a general framework for the NMR spectroscopic analysis of **Unguisin A**. Optimization may be required based on the specific instrumentation and sample characteristics.

Sample Preparation

- **Dissolution:** Accurately weigh 1-5 mg of purified **Unguisin A** and dissolve it in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it is an excellent solvent for peptides and helps in resolving amide proton signals.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

- NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the NMR probe (typically > 4 cm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- ^{13}C NMR:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Spectral Width: 200-220 ppm.
 - Number of Scans: 1024-4096 scans, as ^{13}C has low natural abundance.
 - Relaxation Delay: 2 seconds.
- 2D COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton spin-spin couplings within the amino acid residues.
 - Pulse Program: Standard COSY experiment (e.g., 'cosygpmf').
 - Data Points: 2048 (F2) x 256 (F1).
 - Number of Scans: 8-16 per increment.

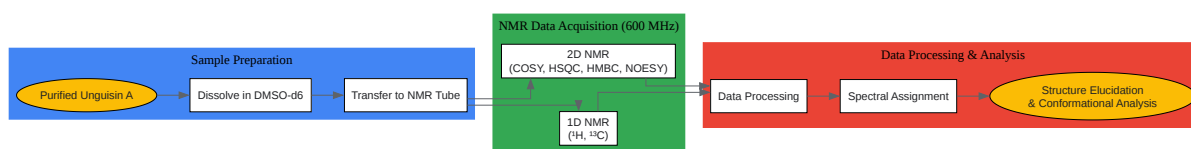
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To correlate protons directly attached to carbons.
 - Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
 - Spectral Widths: 12 ppm in F2 (^1H), 180 ppm in F1 (^{13}C).
 - Data Points: 2048 (F2) x 256 (F1).
 - Number of Scans: 16-32 per increment.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing the peptide.
 - Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
 - Spectral Widths: 12 ppm in F2 (^1H), 200 ppm in F1 (^{13}C).
 - Data Points: 2048 (F2) x 512 (F1).
 - Number of Scans: 32-64 per increment.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy):
 - Purpose: To determine the spatial proximity of protons, providing information about the 3D conformation of the peptide.
 - Pulse Program: Standard NOESY experiment (e.g., 'noesygpqh').
 - Mixing Time: 200-500 ms (optimization may be required).
 - Data Points: 2048 (F2) x 512 (F1).
 - Number of Scans: 16-32 per increment.

Data Processing and Analysis

- Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, CARA). This includes Fourier transformation, phase correction, baseline correction, and referencing.
- Assignment:
 - Use the ^1H and ^{13}C spectra to identify the types of protons and carbons present.
 - Use the COSY spectrum to trace the spin systems of individual amino acid residues.
 - Use the HSQC spectrum to assign protons to their directly attached carbons.
 - Use the HMBC spectrum to connect the amino acid residues by observing correlations from amide protons (NH) and alpha-protons ($\alpha\text{-H}$) to the carbonyl carbons (C=O) of the preceding residue.
 - Use the NOESY spectrum to identify through-space correlations, which are critical for defining the peptide's conformation.

Mandatory Visualizations

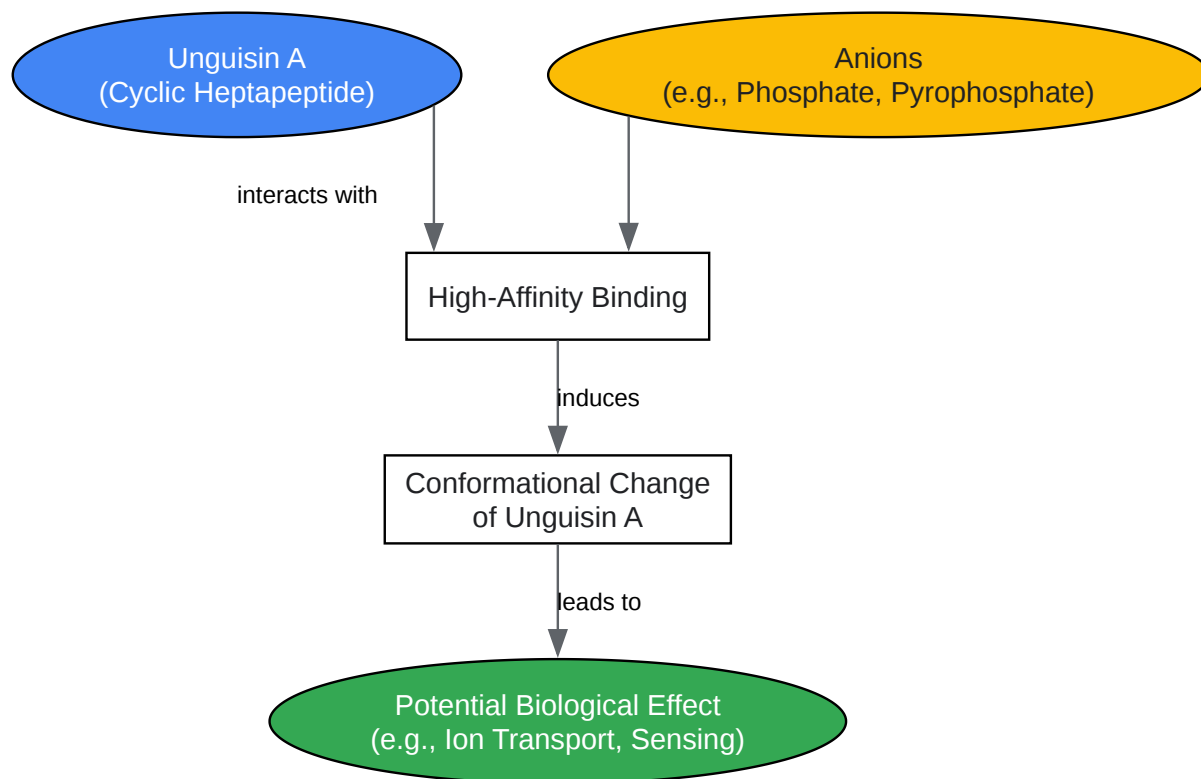
Experimental Workflow for NMR Analysis of Unguisin A



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Caption: Experimental workflow for the NMR spectroscopic analysis of **Unguisin A**.

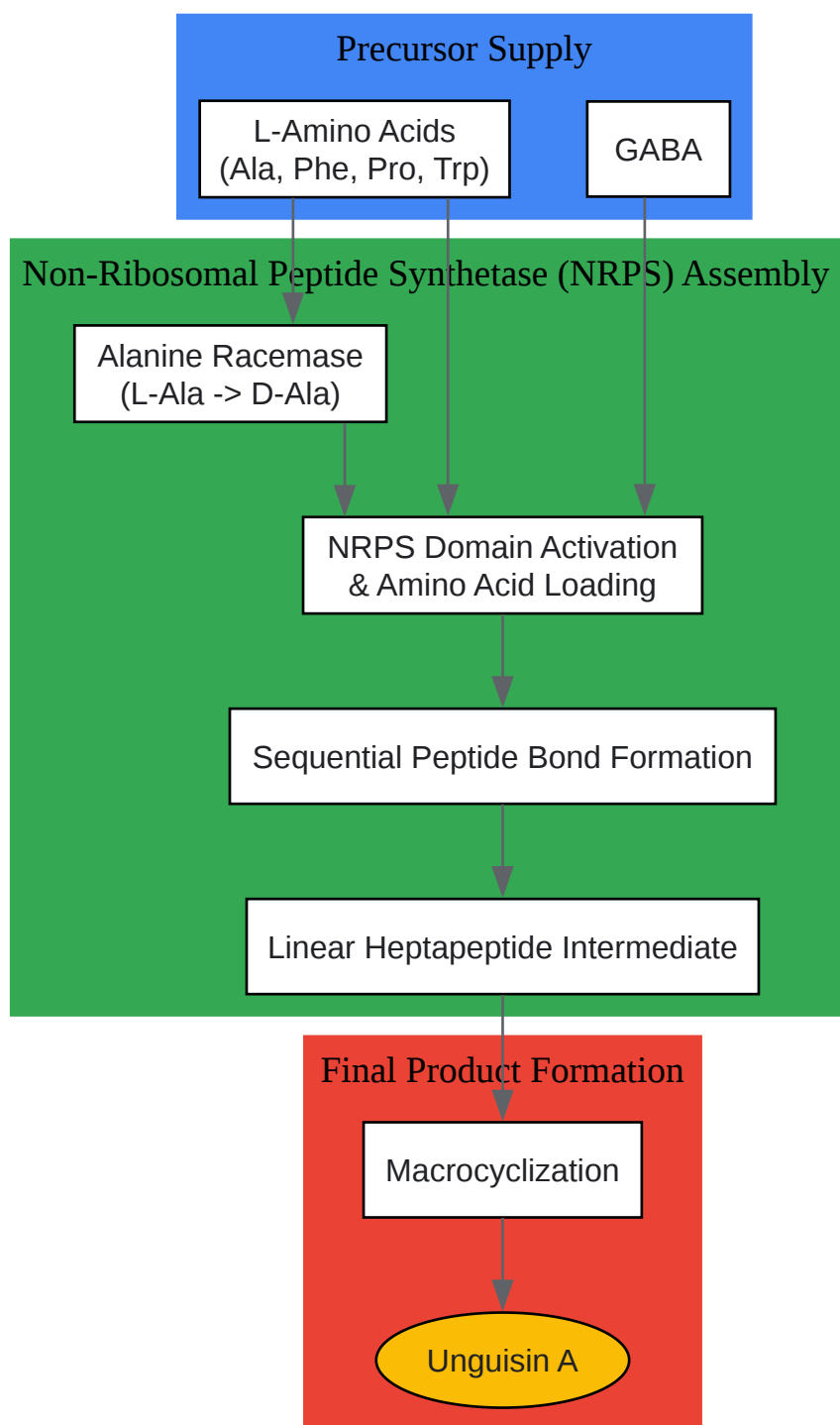
Anion Binding by Unguisin A



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Caption: Logical relationship of **Unguisin A** as a high-affinity anion receptor.

Biosynthetic Pathway of Unguisins



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Caption: Simplified biosynthetic pathway for **Unguisin A** production in fungi.

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References

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